molecular formula C19H15NO5 B2629678 ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate CAS No. 361166-46-3

ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate

Cat. No. B2629678
M. Wt: 337.331
InChI Key: OSRUKEZUZOGGHC-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10O4 . It has an average mass of 218.205 Da and a monoisotopic mass of 218.057907 Da .


Molecular Structure Analysis

The molecular structure of “ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate” consists of a chromene ring (a benzene ring fused to a heterocyclic pyran ring) with a carboxylate ester group attached . The compound’s InChI code is 1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 230–232°C . Its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 . The ^1H NMR and ^13C NMR spectra provide further information about the compound’s structure .

Scientific Research Applications

Structural and Conformational Analysis

  • Crystallography and Molecular Structure

    Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, was analyzed using single-crystal X-ray crystallography, revealing intricate details about its molecular structure, including the formation of intramolecular hydrogen bonds (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • Conformational Study

    Research on chromane derivatives, including 2-phenyl-4-oxo-4H-chromene-3-carboxylic acid ethyl ester, involved structural confirmation through various spectroscopic methods and X-ray analysis, highlighting the stable conformations of these compounds in solution (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Chemical Synthesis and Reactivity

  • Synthesis of Derivatives

    Studies include the synthesis of medicinally promising derivatives like ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a tandem Michael addition–cyclization reaction (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

  • Reactivity Studies

    The research on 2-oxo-2H-chromene-3-carboxylate derivatives involves understanding their reactivity, as evidenced by studies on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, which included crystal structure analysis and computational studies to understand molecular conformations (Gomes, Low, van Mourik, da Silveira Pinto, de Souza, & Wardell, 2019).

Medicinal Chemistry and Biological Applications

  • Anticholinesterase Activity

    The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and testing against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) demonstrated significant anti-AChE activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

  • Synthesis of Innovative Derivatives

    The creation of coumarin derivatives containing the thiazolidin-4-one ring involved the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, showcasing the synthetic versatility and potential biological properties of these compounds (Ramaganesh, Bodke, & Venkatesh, 2010).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

ethyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-2-24-19(23)12-7-9-13(10-8-12)20-18(22)17-11-15(21)14-5-3-4-6-16(14)25-17/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUKEZUZOGGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-oxo-4H-chromene-2-carboxamido)benzoate

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